molecular formula C15H18N2O B5103544 N-isobutyl-4-(1H-pyrrol-1-yl)benzamide

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B5103544
M. Wt: 242.32 g/mol
InChI Key: JMESQDNXTZKHMN-UHFFFAOYSA-N
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Description

N-Isobutyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by an isobutyl group attached to the amide nitrogen and a pyrrole substituent at the para position of the benzamide core. This compound is synthesized via nickel-catalyzed reductive aminocarbonylation, a method optimized for coupling aryl halides with nitroaromatics or amines under specific conditions (e.g., Ni(glyme)Cl₂ catalyst, DMF solvent, 120°C, 16 hours) . The pyrrole moiety introduces aromaticity and electron-rich properties, while the isobutyl group contributes steric bulk, influencing solubility and reactivity.

Properties

IUPAC Name

N-(2-methylpropyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-17/h3-10,12H,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESQDNXTZKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : The nickel-catalyzed method achieves higher yields with phenyl amides (85%) compared to bulkier isobutyl derivatives (78%), likely due to reduced steric hindrance during catalytic coupling.
  • Electronic Properties : The electron-rich pyrrole group enhances resonance stabilization but may slow electrophilic reactions.
  • Solubility : Isobutyl derivatives exhibit moderate solubility in polar solvents (e.g., DMF), whereas phenyl analogs are less soluble due to planar aromatic stacking.

Pharmacological and Functional Comparisons

Table 2: Functional Group Impact on Bioactivity

Compound Amide Group Bioactivity Clinical Use
N-Isobutyl-4-(1H-...) Isobutyl Not studied Research chemical
Amisulpride Methoxyethyl Dopamine D2/D3 antagonist Antipsychotic
Tiapride Dimethylamino Dopamine D2 antagonist Movement disorders

Insights :

  • Pyrrole vs. Sulfur Moieties: The pyrrole group may confer unique π-π interactions in non-biological applications (e.g., materials science), whereas sulfur in clinical benzamides enhances hydrogen bonding and bioavailability.

Research Findings and Challenges

  • Synthetic Optimization : Ligand choice (L1 vs. L4) and reductant (Zn vs. Mn) significantly impact yields for pyrrole-containing benzamides . For example, L1 improves coordination with nickel, enhancing catalytic efficiency.
  • Differentiation Challenges: Forensic differentiation of benzamide derivatives remains difficult due to structural similarities, as noted in toxicological studies . Techniques like NMR and HRMS are critical for distinguishing N-isobutyl-4-(1H-pyrrol-1-yl)benzamide from analogs.

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